

Comprehensive NMR Analysis of Benzyl 4-methylenepiperidine-1-carboxylate: A Comparative Guide

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Compound of Interest

Compound Name: *Benzyl 4-methylenepiperidine-1-carboxylate*

Cat. No.: *B167230*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of synthesized compounds. This guide provides a comparative analysis of the ^1H and ^{13}C NMR characteristics of **Benzyl 4-methylenepiperidine-1-carboxylate**, alongside a detailed experimental protocol for acquiring such data.

While a specific, publicly available, and citable source for the complete ^1H and ^{13}C NMR spectral data of **Benzyl 4-methylenepiperidine-1-carboxylate** could not be located in the performed search, this guide offers a detailed, generalized experimental protocol for NMR characterization. To provide a practical example, ^1H and ^{13}C NMR data for the structurally similar compound, Benzyl 4-methylpiperidine-1-carboxylate, are presented and analyzed. This comparative approach allows for an understanding of the expected spectral features of the target molecule.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

A standard protocol for the characterization of piperidine derivatives is as follows:

1. Sample Preparation:

- Approximately 5-10 mg of the analyte (e.g., **Benzyl 4-methylenepiperidine-1-carboxylate**) is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
- The solution is then transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
- For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (typically 16 to 64) are acquired to achieve a good signal-to-noise ratio.
- For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (often 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
- Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
- Integration of the ¹H NMR signals allows for the determination of the relative number of protons corresponding to each resonance.

Comparative Data Analysis: Benzyl 4-methylpiperidine-1-carboxylate

The following tables summarize the ¹H and ¹³C NMR spectral data for Benzyl 4-methylpiperidine-1-carboxylate, a structurally related compound. This data can be used to infer the expected chemical shifts for **Benzyl 4-methylenepiperidine-1-carboxylate**. The primary

difference would be the presence of signals corresponding to the exocyclic methylene group ($=CH_2$) in place of the methyl and methine protons of the 4-methylpiperidine moiety.

Table 1: 1H NMR Data for Benzyl 4-methylpiperidine-1-carboxylate (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32-7.22	m	6H	Ar-H, DMSO
3.41	s	1H	CH
2.75-2.73	d	2H	CH_2
1.90-1.85	m	3H	CH_2 , CH
1.52	s	1H	CH
1.29	s	1H	CH
1.13	s	1H	CH
0.88-0.87	d	2H	CH_2

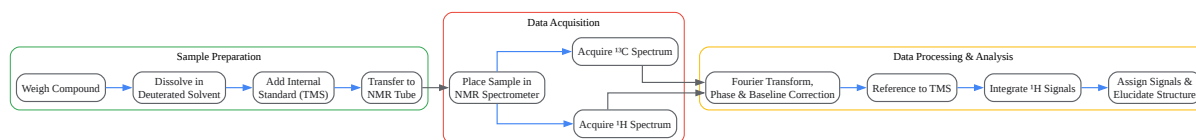
Table 2: ^{13}C NMR Data for Benzyl 4-methylpiperidine-1-carboxylate (100 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
138.74	Ar-C
128.67	Ar-CH
128.05	Ar-CH
126.71	Ar-CH
62.51	O-CH ₂
53.29	N-CH ₂
39.51	CH
39.30	CH ₂
39.09	CH ₂
38.88	CH ₂
33.98	CH
30.33	CH ₂
21.84	CH ₃

Note: The data presented is for a similar compound and should be used for illustrative purposes only.

NMR Characterization Workflow

The general workflow for characterizing a compound like **Benzyl 4-methylenepiperidine-1-carboxylate** using NMR spectroscopy is depicted in the following diagram.



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General workflow for NMR characterization.

This guide provides a foundational understanding of the NMR characterization process for **Benzyl 4-methylenepiperidine-1-carboxylate**. While specific data for the target compound remains elusive in the public domain, the provided protocol and comparative data for a related structure offer valuable insights for researchers in the field.

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